molecular formula C10H12IN B8171738 1-[(4-Iodophenyl)methyl]azetidine

1-[(4-Iodophenyl)methyl]azetidine

Cat. No.: B8171738
M. Wt: 273.11 g/mol
InChI Key: BSJRAQLZTODMDJ-UHFFFAOYSA-N
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Description

1-[(4-Iodophenyl)methyl]azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. The presence of the 4-iodophenyl group attached to the azetidine ring imparts unique chemical properties to this compound, making it an interesting subject for research in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Iodophenyl)methyl]azetidine typically involves the reaction of 4-iodobenzyl chloride with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction proceeds via nucleophilic substitution, where the azetidine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Iodophenyl)methyl]azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-[(4-Iodophenyl)methyl]azetidine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-Iodophenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. Additionally, the 4-iodophenyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Azetidine: A simpler analogue without the 4-iodophenyl group.

    Aziridine: A three-membered nitrogen-containing ring with higher ring strain.

    Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain.

Uniqueness: 1-[(4-Iodophenyl)methyl]azetidine is unique due to the presence of the 4-iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to other azetidine derivatives. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.

Properties

IUPAC Name

1-[(4-iodophenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJRAQLZTODMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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